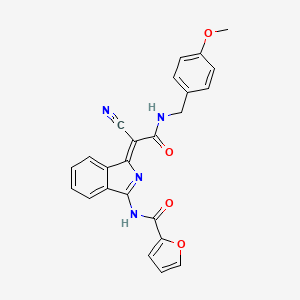![molecular formula C9H10F3N5S B2642887 5-[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946823-22-8](/img/structure/B2642887.png)
5-[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine, commonly known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a thiadiazole derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Mechanism of Action
MPTP is metabolized by monoamine oxidase B (MAO-B) into MPP+, a toxic compound that selectively destroys dopamine neurons in the brain. This mechanism of action has made MPTP a valuable tool for studying the function of dopamine neurons in the brain, as well as the role of oxidative stress and mitochondrial dysfunction in neurodegenerative diseases.
Biochemical and Physiological Effects:
MPTP has been shown to have a variety of biochemical and physiological effects. It has been shown to cause oxidative stress and mitochondrial dysfunction in the nervous system, leading to the selective destruction of dopamine neurons in the brain. MPTP has also been shown to cause changes in neurotransmitter levels, leading to alterations in behavior and cognitive function.
Advantages and Limitations for Lab Experiments
MPTP has several advantages for use in lab experiments. It is a reliable and well-characterized compound that has been extensively studied. It has a well-defined mechanism of action and has been shown to produce consistent results in a variety of experimental settings. However, there are also limitations to the use of MPTP in lab experiments. It is a highly toxic compound that requires careful handling and disposal. It can also be difficult to administer in precise doses, which can make it challenging to control for variability in experimental conditions.
Future Directions
There are several future directions for research on MPTP. One area of interest is the development of new therapeutic agents based on the mechanism of action of MPTP. Another area of interest is the use of MPTP as a tool for studying the role of oxidative stress and mitochondrial dysfunction in neurodegenerative diseases. Additionally, there is ongoing research on the use of MPTP as a model for Parkinson's disease, with the goal of developing new treatments and therapies for this debilitating condition.
In conclusion, MPTP is a valuable compound for use in scientific research. Its well-defined mechanism of action and wide range of biochemical and physiological effects make it a valuable tool for researchers in a variety of fields. While there are limitations to its use, ongoing research on MPTP is likely to yield new insights into the function of the nervous system and the development of new treatments for neurological disorders.
Synthesis Methods
The synthesis of MPTP involves the reaction of 3-methyl-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-5-mercapto-1,3,4-thiadiazole to produce MPTP. The synthesis of MPTP has been optimized to produce high yields and purity, making it a reliable compound for use in scientific research.
Scientific Research Applications
MPTP has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of uses, including as a tool for studying the function of dopamine neurons in the brain, as a model for Parkinson's disease, and as a potential therapeutic agent for a variety of neurological disorders. MPTP has also been used to study the effects of oxidative stress on the nervous system, as well as the role of mitochondrial dysfunction in neurodegenerative diseases.
Properties
IUPAC Name |
5-[3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5S/c1-5-6(7-14-15-8(13)18-7)4-17(16-5)3-2-9(10,11)12/h4H,2-3H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTYEKVSMBWCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN=C(S2)N)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3r,5r,7r)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2642804.png)
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2642806.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642807.png)



![1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol](/img/structure/B2642814.png)
![N-(benzo[d]thiazol-2-yl)-2,5-dichloro-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2642815.png)


![3-(4-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2642823.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2642824.png)


